Dabsyl-L-proline

Overview

Description

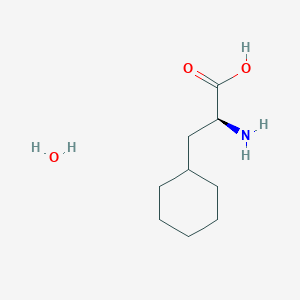

Dabsyl-L-proline (DabP) is an organic compound that is used as a reagent in organic synthesis, as well as a biochemical tool for studying proteins. DabP is a dansyl-derivative of the amino acid proline and is commonly used to label proteins, peptides, and other molecules. It has become a popular reagent due to its high solubility, low toxicity, and its ability to react with a wide range of functional groups.

Scientific Research Applications

Applications in Protein Structure and Folding Studies

Dabsyl-L-proline and its analogues have been pivotal in studying protein folding and structure due to their unique roles in these processes. Research indicates that these compounds are valuable for investigating cellular metabolism and macromolecule synthesis regulation in both prokaryotic and eukaryotic cells. Additionally, they find use in industrial applications, such as in the development of microorganisms overproducing L-proline through resistance to L-proline analogues (Bach & Takagi, 2013).

Role in Somatic Embryogenesis and Plant Growth

In studies involving Dactylis glomerata, the effects of L-proline and L-serine on growth and somatic embryogenesis were examined. It was observed that proline, in certain concentrations, can stimulate embryogenesis and influence the pH levels of the media, thereby impacting plant growth and development (Trigiano & Conger, 1987).

Chromatographic Analysis Applications

Dabsyl-chloride derivatization, which includes dabsyl-proline, has been developed for high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen. This method is significant for analyzing the amino acid content in biological samples, particularly in the context of collagen analysis (Ikeda et al., 1993).

Enzymatic Production and Genetic Engineering

Dabsyl-L-proline is related to studies involving microbial proline 4-hydroxylases. These enzymes hydroxylate L-proline to trans-4-hydroxy-L-proline, a process essential for biotransformation in industrial systems. The genetic cloning and overexpression of these enzymes in organisms like Escherichia coli have led to improved production efficiencies for compounds like trans-4-hydroxy-L-proline (Shibasaki et al., 1999; Shibasaki et al., 2000).

Bioactive Peptide Synthesis

Non-proteinogenic prolines, such as Dabsyl-L-proline derivatives, have been recognized for their role in the synthesis of bioactive peptides. These derivatives serve as chiral building blocks in the organic synthesis of pharmaceuticals and are also employed as asymmetric catalysts in various organic reactions. This has led to advancements in the synthesis of prolines and substituted prolines, expanding their chemical and biological applications (Panday, 2011).

Stress Resistance in Plants

Research has demonstrated that compounds like glycine betaine and proline play crucial roles in enhancing plant resistance to abiotic stress factors such as drought, salinity, and extreme temperatures. These organic osmolytes, including proline derivatives, help in maintaining enzyme and membrane integrity under stress conditions, thereby contributing significantly to plant adaptation and survival strategies (Ashraf & Foolad, 2007).

Cryoprotection in Protein Crystallography

L-Proline, including its analogues, has been identified as an effective cryoprotectant for protein crystallography. Its use in preparing crystals for low-temperature data collection has proven compatible with typical protein-crystallization formulations, demonstrating its utility in maintaining protein integrity during the cryopreservation process (Pemberton et al., 2012).

Bioenergetics and Nutrient Stress

In Saccharomyces cerevisiae, L-Proline uptake in mitochondria contributes significantly to bioenergetics during nutrient stress. It acts as an alternative mitochondrial fuel, playing a key role in gene expression and cellular signaling pathways in response to environmental changes (Pallotta, 2014).

properties

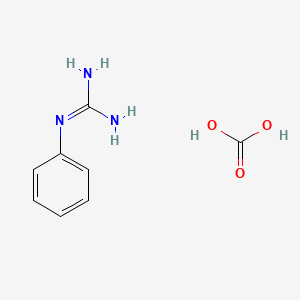

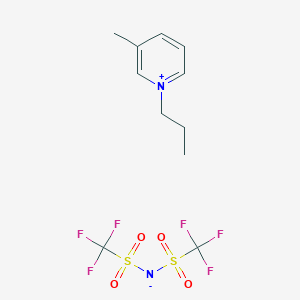

IUPAC Name |

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHLDMYXACDQGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555051 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabsyl-L-proline | |

CAS RN |

89131-09-9 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.